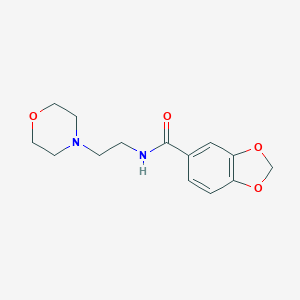
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, also known as BDB, is a chemical compound that has been studied for its potential use in scientific research. BDB is a member of the benzodioxole family of compounds, which are known to have a variety of biological activities. In
Mecanismo De Acción
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, perception, and cognition. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to increase the release of serotonin and other neurotransmitters, which may contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of effects on behavior and physiology in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has also been shown to produce changes in sensory perception and cognition, such as alterations in visual perception and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide in research is its ability to selectively target serotonin receptors, which allows for the study of specific aspects of serotonin signaling. However, the effects of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide on behavior and physiology can be complex and difficult to interpret, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the potential therapeutic applications of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of more selective and potent analogs of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, which may have improved pharmacological properties and be more useful as research tools.
In conclusion, N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been studied for its potential use as a research tool in various fields. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has affinity for serotonin receptors and has been shown to have a variety of effects on behavior and physiology in animal models. While there are limitations to its use in certain types of experiments, N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has potential future applications in the treatment of psychiatric disorders and the development of more selective analogs.
Métodos De Síntesis
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have affinity for a variety of receptors, including serotonin, dopamine, and norepinephrine receptors, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology.
Propiedades
Nombre del producto |
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(15-3-4-16-5-7-18-8-6-16)11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
Clave InChI |
TUNKNPVVUWTJIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)





![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)




